4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid
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Overview
Description
4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid is an organic compound with the molecular formula C12H10BrNO3 and a molecular weight of 296.12 g/mol This compound features a bromine atom, a furan ring, and an amino group attached to a benzoic acid core
Preparation Methods
The synthesis of 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzoic acid and furan-2-ylmethanamine.
Chemical Reactions Analysis
4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Oxidation and Reduction: The furan ring and amino group can participate in oxidation and reduction reactions, respectively, altering the compound’s electronic properties.
Coupling Reactions: The compound can undergo palladium-catalyzed coupling reactions with aryl boronic acids to form biaryl intermediates.
Scientific Research Applications
4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid can be compared with other similar compounds:
4-Bromo-2-fluorobenzoic acid: This compound has a fluorine atom instead of the furan-2-ylmethylamino group, leading to different reactivity and applications.
2-Amino-4-bromobenzoic acid: This compound lacks the furan ring, which significantly alters its chemical and biological properties.
2,4-Bis[(furan-2-ylmethyl)amino]-5-sulphamoylbenzoic Acid: This compound contains two furan-2-ylmethylamino groups, making it more complex and potentially more active in certain applications.
Properties
Molecular Formula |
C12H10BrNO3 |
---|---|
Molecular Weight |
296.12 g/mol |
IUPAC Name |
4-bromo-2-(furan-2-ylmethylamino)benzoic acid |
InChI |
InChI=1S/C12H10BrNO3/c13-8-3-4-10(12(15)16)11(6-8)14-7-9-2-1-5-17-9/h1-6,14H,7H2,(H,15,16) |
InChI Key |
UZCDLJKHOCNEKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC2=C(C=CC(=C2)Br)C(=O)O |
Origin of Product |
United States |
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